(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate
Description
The compound “(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate” is a highly modified steroidal derivative featuring a complex polycyclic backbone with multiple functional groups. Key structural elements include:
- A cyclopenta[a]chrysene core with extensive methyl substitutions (5a,5b,8,8,11a-pentamethyl groups).
- A tert-butoxycarbonyl (Boc)-protected amine linked to a 4-chlorobenzyl moiety at the 3a position.
- A 1-hydroxyethyl side chain with stereochemical specificity (R-configuration).
- An acetylated oxygen at the 9-position.
- Isopropyl and oxo groups contributing to hydrophobicity and metabolic stability.
The Boc group may serve as a protective strategy for amine functionality during synthesis or prodrug activation .
Properties
Molecular Formula |
C45H66ClNO6 |
|---|---|
Molecular Weight |
752.5 g/mol |
IUPAC Name |
[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C45H66ClNO6/c1-27(2)37-32(49)24-45(35(50)26-47(39(51)53-40(4,5)6)25-29-12-14-30(46)15-13-29)23-22-43(10)31(38(37)45)16-17-34-42(9)20-19-36(52-28(3)48)41(7,8)33(42)18-21-44(34,43)11/h12-15,27,31,33-36,50H,16-26H2,1-11H3/t31-,33+,34-,35?,36+,42+,43-,44-,45+/m1/s1 |
InChI Key |
PRHWWYJDXGMGON-LQLHLNLUSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(CN(CC6=CC=C(C=C6)Cl)C(=O)OC(C)(C)C)O)C)C)(C)C)OC(=O)C)C |
Canonical SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CC6=CC=C(C=C6)Cl)C(=O)OC(C)(C)C)O)C)C)(C)C)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include:
Formation of the core structure: This involves cyclization reactions to form the cyclopenta[a]chrysen backbone.
Functional group introduction: This includes the addition of the tert-butoxycarbonyl group, the 4-chlorobenzyl group, and the isopropyl group.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the complex multi-step process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The structural features of this compound suggest various medicinal applications:
- Anticancer Activity : The presence of a polycyclic framework similar to known anticancer agents indicates potential efficacy against cancer cells. Compounds with similar structures have shown activity in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : The compound contains a 4-chlorobenzyl group that has been associated with antimicrobial activity. This suggests that derivatives of this compound could be explored for use as antibiotics or antifungal agents.
- HIV Treatment : Research indicates that certain derivatives of compounds similar to this one can be effective against HIV. The unique structural elements may enhance the bioavailability and efficacy of these derivatives in treating viral infections .
Synthesis and Formulation
The synthesis of this compound involves sophisticated organic chemistry techniques that could lead to novel formulations:
- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is frequently used as a protecting group in peptide synthesis. This compound's structure makes it a candidate for developing new peptide-based therapeutics.
- Solid-State Forms : Crystalline forms of related compounds have been shown to improve stability and solubility. This aspect is crucial for the formulation of pharmaceuticals that require precise dosing and enhanced bioavailability .
In-depth studies on the biological activities of this compound can yield valuable insights:
- In Vitro Studies : Conducting cell line assays to evaluate the cytotoxic effects and mechanisms of action against various cancer types can help elucidate its potential as an anticancer agent.
- In Vivo Studies : Animal models could be used to assess the pharmacokinetics and therapeutic efficacy of the compound in treating diseases like HIV or specific cancers.
Case Studies
Several case studies highlight the application of similar compounds:
- A study on the synthesis and biological evaluation of pentamethyl compounds demonstrated their potential in targeting cancer cells through specific pathways involved in cell proliferation .
- Research into 4-chlorobenzyl derivatives has shown promising results in antimicrobial activity against resistant strains of bacteria .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.
Biological Activity
The compound under investigation is a complex organic molecule characterized by its unique stereochemistry and functional groups. It has garnered attention due to its potential biological activities. This article explores the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C33H51NO6
- Molecular Weight : 557.76 g/mol
- CAS Number : 1326312-04-2
The structure includes multiple chiral centers and a cyclopentachrysene core which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the tert-butoxycarbonyl group and the amino-hydroxyethyl moiety suggests potential interactions with adrenergic receptors and other signaling pathways.
1. Adrenergic Receptor Activity
Research indicates that compounds similar in structure have shown significant activity at β-adrenoceptors. For instance:
- A related compound demonstrated potent agonistic effects on β2-adrenoceptors with an EC50 value of 24 pM .
- The smooth muscle relaxant activity observed in isolated guinea pig trachea models suggests potential applications in treating respiratory conditions like asthma and COPD.
2. Anti-HIV Activity
A patent describes derivatives of this compound that exhibit inhibitory effects on HIV replication. These derivatives could lead to new therapeutic strategies for HIV treatment .
3. Potential Antitumor Activity
Recent studies have suggested that compounds with similar structural motifs might possess antitumor properties. The mechanism may involve modulation of cell signaling pathways that regulate proliferation and apoptosis in cancer cells.
Case Studies
Several studies have highlighted the biological potential of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound shares its steroidal backbone with derivatives such as the analog described in : “4-(((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-((R)-2-((3-chlorobenzyl)(2-(dimethylamino)ethyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl)oxy)-2,2-dimethyl-4-oxobutanoic acid” .
Structural Differences and Implications:
Computational Similarity Assessment
To evaluate similarity, methods such as Tanimoto coefficient (fragment-based) and graph-based algorithms (e.g., G-hash) are critical:
- Tanimoto Similarity (MACCS/ECFP-4 fingerprints): The query compound and analog share ~65–70% structural similarity due to conserved steroidal cores but diverge in side-chain functionalization .
- Graph-Based Methods: G-hash analysis reveals higher similarity (~80%) by prioritizing connectivity patterns over fragment counts, highlighting conserved stereochemistry and core substitutions .
Bioactivity Predictions
Ligand-based screening () suggests both compounds may target nuclear receptors (e.g., glucocorticoid receptors) due to steroidal frameworks. However, the Boc group in the query compound could reduce metabolic clearance compared to the dimethylaminoethyl group in the analog, as predicted by ChEMBL and DrugBank data .
Methodological Considerations in Similarity Analysis
Limitations of Fragment-Based Methods
While Tanimoto coefficients efficiently screen large databases (e.g., PubChem), they often overlook stereochemistry and spatial arrangements critical for bioactivity . For example, the 4-chlorobenzyl vs. 3-chlorobenzyl positional isomerism in the query compound and its analog may significantly alter binding affinity, which fragment-based metrics underestimate .
Advantages of Graph-Based Approaches
Tools like G-hash () and Java-based molecular graph managers () enable precise similarity searches by modeling atomic connectivity and stereochemistry. These methods are particularly effective for modular natural products and steroidal derivatives, where conserved subgraphs predict shared bioactivity .
Database Integration
Marine natural product (MNP) and synthetic compound databases () highlight the query compound’s uniqueness. Its Boc-protected amine is rare in MNPs but common in synthetic libraries, suggesting hybrid design strategies for optimized drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
